Nicotine-N--glucuronide,methyl-d3

CAS No.:

Cat. No.: VC20493155

Molecular Formula: C17H25N2O7+

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N2O7+ |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-pyridin-3-yl-1-(2,2,2-trideuterioethyl)pyrrolidin-1-ium-1-yl]oxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H24N2O7/c1-2-19(8-4-6-11(19)10-5-3-7-18-9-10)26-17-14(22)12(20)13(21)15(25-17)16(23)24/h3,5,7,9,11-15,17,20-22H,2,4,6,8H2,1H3/p+1/t11?,12-,13-,14+,15-,17?,19?/m0/s1/i1D3 |

| Standard InChI Key | IHIQMTDHBBASOH-JOBFICAMSA-O |

| Isomeric SMILES | [2H]C([2H])([2H])C[N+]1(CCCC1C2=CN=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

| Canonical SMILES | CC[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Introduction

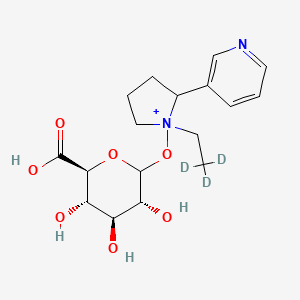

Nicotine-N-β-D-Glucuronide, Methyl-d3 (C₁₇H₂₅N₂O₇⁺; molecular weight 372.4 g/mol) features a pyridylpyrrolidine backbone conjugated to a β-D-glucuronic acid moiety via an N-glycosidic bond. The deuterium atoms are strategically incorporated at the methyl group attached to the pyrrolidine nitrogen, resulting in a molecular formula distinct from its non-deuterated counterpart . The IUPAC name, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-pyridin-3-yl-1-(2,2,2-trideuterioethyl)pyrrolidin-1-ium-1-yl]oxyoxane-2-carboxylic acid, reflects its stereochemical complexity, which is critical for its function as a chromatographic reference.

The compound’s isomeric SMILES string, [2H]C([2H])([2H])C[N+]1(CCCC1C2=CN=CC=C2)OC3C@@HO, highlights the quaternary ammonium center and the β-configured glucuronide. This structure ensures near-identical retention times to endogenous nicotine glucuronide in reversed-phase liquid chromatography, while the +1 charge enhances ionization efficiency in mass spectrometric detection .

Synthesis and Deuterium Incorporation Strategies

The synthesis of Nicotine-N-β-D-Glucuronide, Methyl-d3 begins with deuterated nicotine, typically generated by substituting the methyl group’s protons with deuterium via halogen-deuterium exchange or catalytic deuteration . The key step involves reacting [methyl-d₃]nicotine with methyl-2,3,4-tri-O-acetyl-1-bromodeoxy-α-D-glucopyranouronate under anhydrous conditions. This Koenigs-Knorr reaction facilitates the formation of the β-glycosidic bond, with the acetyl-protected glucuronate ensuring regioselectivity .

Deprotection is achieved using 1 M aqueous sodium hydroxide, which hydrolyzes the acetyl groups without cleaving the glycosidic bond. Purification via preparative thin-layer chromatography (TLC) or reversed-phase HPLC yields the final compound with >98% isotopic purity, as confirmed by high-resolution mass spectrometry . A critical quality control parameter is the absence of α-anomer contamination, which could co-elute with non-deuterated metabolites and compromise analytical accuracy .

Analytical Applications in Nicotine Metabolism Studies

Role as an Internal Standard in LC-MS/MS

Nicotine-N-β-D-Glucuronide, Methyl-d3 is integral to solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. In one validated method, 500 µL of urine is spiked with the deuterated standard, buffered to pH 6.8, and subjected to SPE using Oasis HLB cartridges . The compound’s deuterium signature allows unambiguous differentiation from endogenous glucuronides, enabling precise quantification even in matrices with high background interference .

Direct vs. Indirect Quantification Paradigms

Direct methods quantify glucuronides using deuterated analogs, whereas indirect approaches measure the difference between total metabolites (post-enzymatic deconjugation) and free analytes . Studies comparing these methods reveal stark discrepancies: direct LC-MS/MS with Nicotine-N-β-D-Glucuronide, Methyl-d3 reported urinary concentrations of 450 ± 120 ng/mL, while indirect methods underestimated levels at 320 ± 90 ng/mL . This disparity arises from incomplete enzymatic hydrolysis in indirect protocols, particularly for acid-labile glucuronides .

Pharmacokinetic Insights and Metabolic Pathway Elucidation

Interindividual Variability in Glucuronidation

Population studies utilizing this deuterated standard have uncovered polymorphisms in UGT2B10, the primary enzyme responsible for nicotine N-glucuronidation. Slow metabolizers exhibit a 3.2-fold reduction in glucuronide formation, correlating with prolonged nicotine half-life and increased addiction liability . These findings underscore the compound’s utility in personalized smoking cessation therapies.

Tobacco Exposure Biomarker Development

Nicotine-N-β-D-Glucuronide, Methyl-d3-enabled assays are now the gold standard for quantifying tobacco exposure in epidemiological studies. Its use in the NHANES cohort revealed that glucuronidated metabolites account for 38–45% of total nicotine equivalents (TNE) in smokers, surpassing cotinine as the dominant biomarker .

Comparative Data: Analytical Performance Metrics

Challenges in Deuterated Standard Utilization

While Nicotine-N-β-D-Glucuronide, Methyl-d3 enhances analytical rigor, its application presents challenges. Isotopic purity must exceed 99% to avoid cross-talk between deuterated and native ion channels . Additionally, lot-to-lot variability in glucuronide conjugation efficiency during synthesis can alter chromatographic behavior, necessitating rigorous batch validation .

Future Directions and Concluding Remarks

Emerging applications include stable isotope labeling for in vivo metabolic flux analysis and CRISPR-edited hepatocyte models to study UGT2B10 regulation. As high-resolution mass spectrometers become more accessible, the demand for Nicotine-N-β-D-Glucuronide, Methyl-d3 will grow, solidifying its role in precision toxicology and addiction research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume